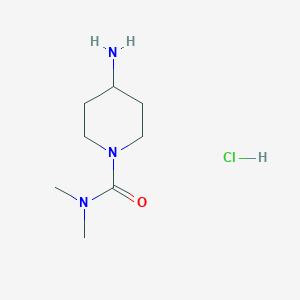

4-Amino-N,N-dimethylpiperidine-1-carboxamide hydrochloride

説明

The compound 4-Amino-N,N-dimethylpiperidine-1-carboxamide hydrochloride is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs and functionalities. For instance, the first paper describes a series of N-(aminoalkyl)-4-acetyl-3,5-dimethylpyrrole-2-carboxamides hydrochlorides, which share the feature of having an aminoalkyl side chain attached to a heterocyclic carboxamide . The second paper discusses derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, which, like the compound , contain dimethylamino groups and a carboxamide functionality . These compounds have been evaluated for their potential as cytostatic and antitumor agents.

Synthesis Analysis

The synthesis of related compounds involves the construction of aminoalkyl chains on specific carboxylic acid nuclei. In the case of the N-(aminoalkyl)-4-acetyl-3,5-dimethylpyrrole-2-carboxamides hydrochlorides, 2-pyridone was utilized as a starting material to develop general procedures for attaching the aminoalkyl side chains . Although the exact synthesis of this compound is not detailed, similar synthetic strategies could potentially be applied, with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound is characterized by the presence of a carboxamide group and an aminoalkyl chain. The second paper indicates that the positioning of substituents on the acridine ring system, as well as the presence of electron-withdrawing or electron-donating groups, can significantly influence the biological activity of these compounds . This suggests that the molecular structure of this compound, particularly the placement of the dimethylamino group and the piperidine ring, would be critical in determining its properties and potential biological activities.

Chemical Reactions Analysis

The chemical reactions involving compounds with carboxamide and aminoalkyl groups are not explicitly discussed in the provided papers. However, it is known that carboxamides can participate in various chemical reactions, such as hydrolysis, amidation, and condensation reactions. The presence of a dimethylamino group could also influence the reactivity of the compound, potentially making it a weak base capable of forming salts with acids, as is the case with the hydrochloride salt form .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds discussed in the papers are influenced by their molecular structures. For example, the physicochemical properties of the N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide derivatives were determined, and it was found that their ability to bind to DNA by intercalation and their biological activities were affected by the nature of the substituents . The paper suggests that the electron-withdrawing or electron-donating characteristics of the substituents can affect the charge of the chromophore at physiological pH, which in turn influences the compound's distribution and antitumor activity. These insights could be relevant to the analysis of this compound, as its physical and chemical properties would likely be affected by the basicity of the dimethylamino group and the overall molecular conformation.

科学的研究の応用

Synthesis and Chemical Properties

4-Amino-N,N-dimethylpiperidine-1-carboxamide hydrochloride has been used in synthesizing various compounds, particularly those with potential as cytostatic agents. A study by Bielawski et al. (1993) highlighted its role in the preparation of N-(aminoalkyl)-4-acetyl-3,5-dimethylpyrrole-2-carboxamides hydrochlorides, evaluated for their cytostatic properties (Bielawski et al., 1993).

Antitumor and DNA Interaction Studies

The derivative N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA), structurally related to this compound, has been studied extensively for its antitumor properties and interactions with DNA. Pastwa et al. (1998) investigated DACA and its analogs for their ability to inhibit RNA synthesis and form topoisomerase II-mediated DNA lesions (Pastwa et al., 1998). Howell et al. (2012) examined the effects of novel 9‐aminoacridine carboxamides, synthesized using click chemistry, on various types of DNA tertiary structures (Howell et al., 2012).

Photophysical Studies

The photophysical properties of similar compounds have also been explored. Williams et al. (1965) studied the photochemical behavior of amino-substituted trans-2-styrylpyridine derivatives, which is relevant for understanding the behavior of similar compounds under light exposure (Williams et al., 1965).

Biodegradability in Polymers

In the field of materials science, this compound derivatives have been used in synthesizing biodegradable polymers. Fan et al. (2000) synthesized polyesteramides containing peptide linkages using similar compounds, which showed potential for agricultural or biomedical applications (Fan et al., 2000).

Safety and Hazards

特性

IUPAC Name |

4-amino-N,N-dimethylpiperidine-1-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O.ClH/c1-10(2)8(12)11-5-3-7(9)4-6-11;/h7H,3-6,9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFTDVVSMHJWWHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCC(CC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

873537-35-0 | |

| Record name | 1-Piperidinecarboxamide, 4-amino-N,N-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873537-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

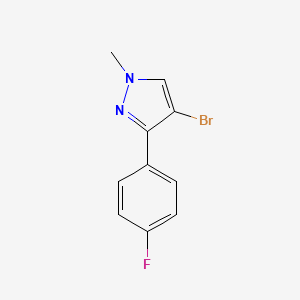

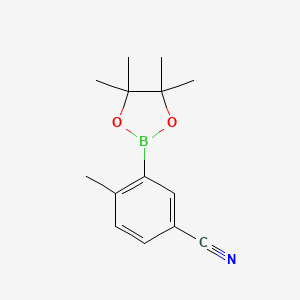

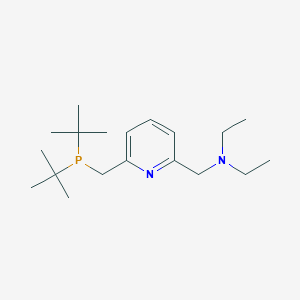

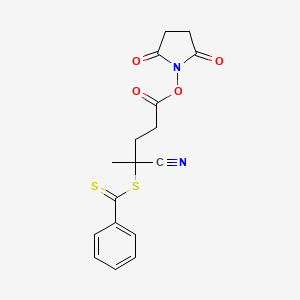

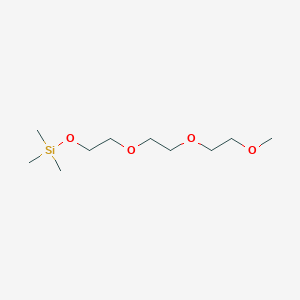

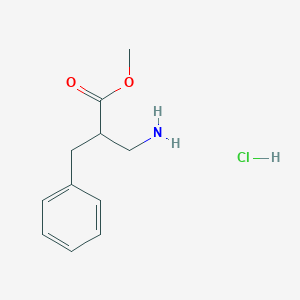

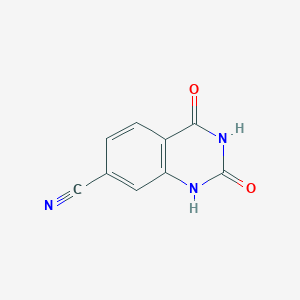

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4]-Gingerdiol 3,5-diacetate](/img/structure/B3030081.png)

![4,6-Dichloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3030090.png)

![(11bR)-2,6-Di-9-phenanthrenyl-4-hydroxy-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-oxide](/img/structure/B3030094.png)

![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-methylpropanoic acid](/img/structure/B3030096.png)

![4,4',4'',4'''-([1,1'-Biphenyl]-4,4'-diylbis(azanetriyl))tetrabenzaldehyde](/img/structure/B3030101.png)